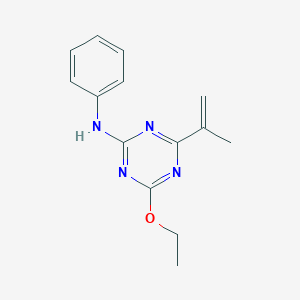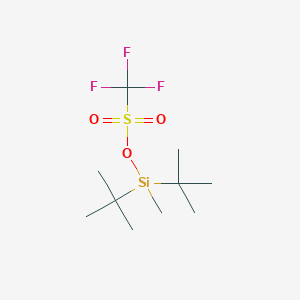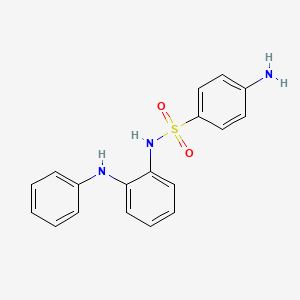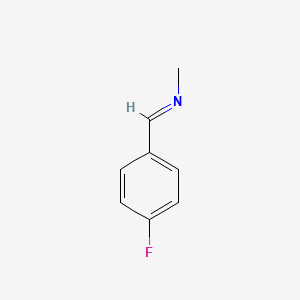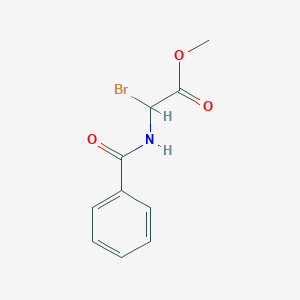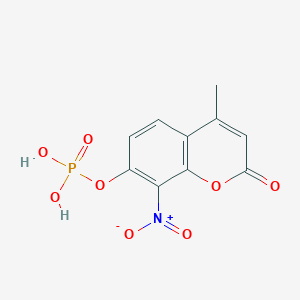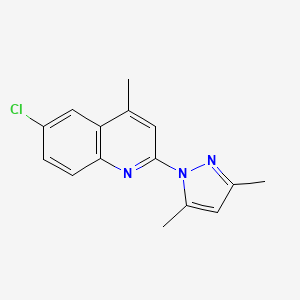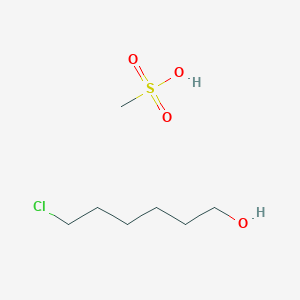
6-Chlorohexan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorohexan-1-ol is a chemical compound with the molecular formula C6H13ClOThis compound is a clear, colorless to pale yellow liquid with a molecular weight of 136.62 g/mol .
Preparation Methods
6-Chlorohexan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of hexanol with thionyl chloride (SOCl2) to produce 6-chlorohexan-1-ol. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
6-Chlorohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium bromide (NaBr) in the presence of N,N-dimethylformamide (DMF) to form 6-bromohexan-1-ol.
Oxidation Reactions: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form hexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Chlorohexan-1-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
6-Chlorohexan-1-ol can be compared with other similar compounds, such as:
6-Chlorohexan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
6-Bromohexan-1-ol: This compound is similar but contains a bromine atom instead of a chlorine atom.
Hexan-1-ol: This compound is similar but lacks the halogen atom, making it less reactive in certain chemical reactions.
The uniqueness of 6-Chlorohexan-1-ol lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes .
Properties
CAS No. |
93847-88-2 |
|---|---|
Molecular Formula |
C7H17ClO4S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
6-chlorohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4) |
InChI Key |
XQOXLWTYDHGIFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(CCCCl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


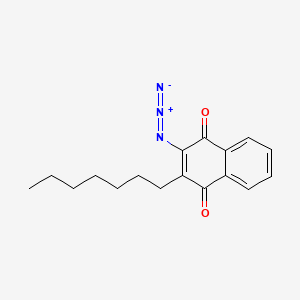
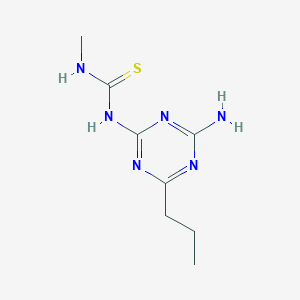
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

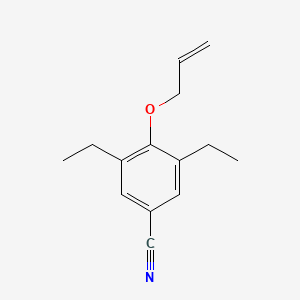
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

